Docosane, 1-iodo-
Overview
Description
Docosane, 1-iodo- is an organic compound with the molecular formula C₂₂H₄₅I. It is a derivative of docosane, where one hydrogen atom is replaced by an iodine atom at the first carbon position. This compound is part of the alkyl iodides family and is known for its use in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosane, 1-iodo- can be synthesized through the iodination of docosane. The process typically involves the reaction of docosane with iodine (I₂) in the presence of a catalyst such as red phosphorus. The reaction is carried out under reflux conditions to ensure complete iodination. The general reaction is as follows:
C₂₂H₄₆+I₂→C₂₂H₄₅I+HI
Industrial Production Methods: In an industrial setting, the production of docosane, 1-iodo- may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Types of Reactions:
Substitution Reactions: Docosane, 1-iodo- undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines (NH₂).
Reduction Reactions: The compound can be reduced to docosane using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Major Products Formed:
Substitution: Depending on the nucleophile, products such as docosanol (with OH⁻) or docosanenitrile (with CN⁻) are formed.
Reduction: The major product is docosane.
Scientific Research Applications
Docosane, 1-iodo- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is utilized in labeling studies where the iodine atom serves as a radioactive tracer.
Medicine: Research into its potential use in drug delivery systems is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of docosane, 1-iodo- primarily involves its reactivity as an alkylating agent. The iodine atom can be displaced by nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or reduction .
Comparison with Similar Compounds
Docosane: The parent hydrocarbon, lacking the iodine atom.
Docosanol: An alcohol derivative where the iodine is replaced by a hydroxyl group.
Docosanenitrile: A nitrile derivative where the iodine is replaced by a cyanide group.
Uniqueness: Docosane, 1-iodo- is unique due to its iodine atom, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic chemistry for introducing iodine into organic molecules .
Properties
IUPAC Name |
1-iododocosane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTWESGWRGHHPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00532457 | |
Record name | 1-Iododocosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00532457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62127-53-1 | |
Record name | 1-Iododocosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62127-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iododocosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00532457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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